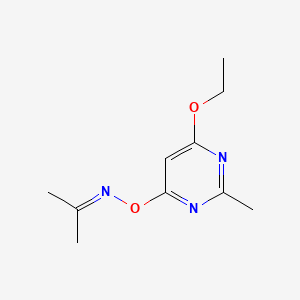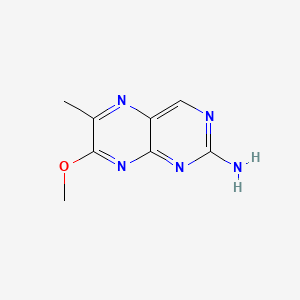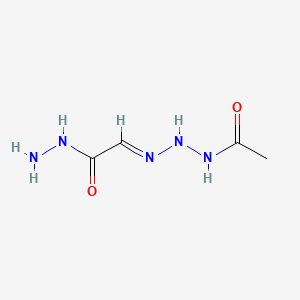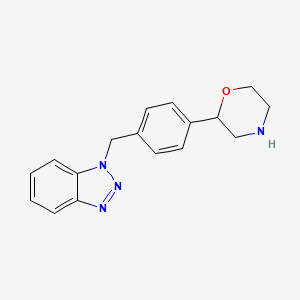
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime, also known as EPM-102 or tautomycetin, is a natural product with potent immunosuppressive and anti-inflammatory properties. It was originally isolated from the fermentation broth of Streptomyces sp. MK-538 in Japan in 1995. Since then, EPM-102 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves the inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a ubiquitous phosphatase that regulates the activity of many signaling pathways involved in cell growth, differentiation, and apoptosis. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime binds to the catalytic subunit of PP2A and inhibits its activity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory effects in vitro and in vivo. It inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime also induces the apoptosis of cancer cells and inhibits the angiogenesis of tumors. In addition, Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several advantages for lab experiments, including its potency and specificity for PP2A inhibition, its natural origin, and its well-defined chemical structure. However, Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime. First, further studies are needed to elucidate the molecular mechanisms of PP2A inhibition by Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime and its downstream signaling pathways. Second, the therapeutic potential of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime in various diseases, such as autoimmune diseases, organ transplantation, and cancer, needs to be further explored in preclinical and clinical trials. Third, the development of more efficient and scalable synthesis methods for Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime is needed to facilitate its availability for research and clinical applications. Finally, the potential of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Méthodes De Synthèse
The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves several steps, including the protection of the pyrimidine ring, the nucleophilic substitution of the ethoxy group, and the deprotection of the pyrimidine ring. The most efficient method for the synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime was reported in 2005 by researchers at Tokyo University. This method involves the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with propan-2-one oxime in the presence of a catalytic amount of p-toluenesulfonic acid.
Applications De Recherche Scientifique
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory properties. It inhibits the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplantation, and cancer.
Propriétés
IUPAC Name |
N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBHKXDYCMVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C)ON=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)
![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)

![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)


![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)